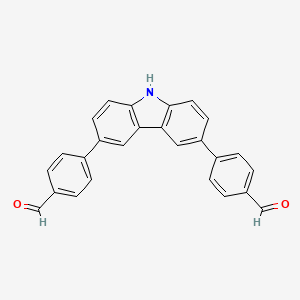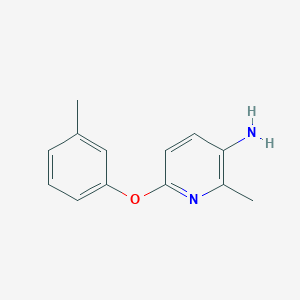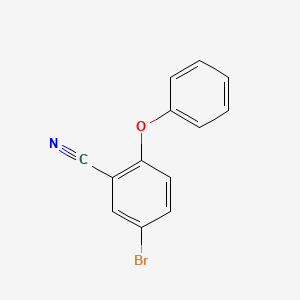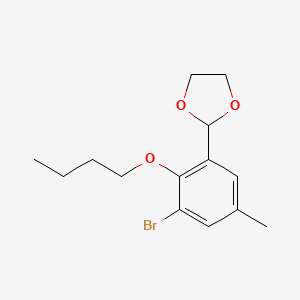
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28322 g/mol . This compound is known for its unique structure, which includes two cyanophenyl groups attached to an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide include:
- N-(4-cyanophenyl)acetamide
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its dual cyanophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .
Propiedades
Fórmula molecular |
C16H12N4O |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21) |
Clave InChI |
NGYKARVKRTWRNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
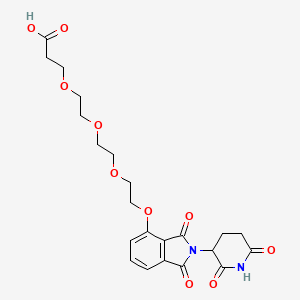
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B14771815.png)
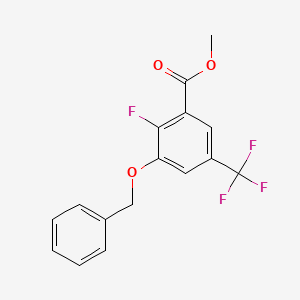
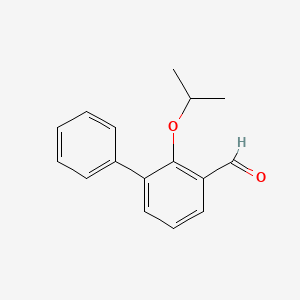
![4-(cyclopropylmethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14771828.png)
